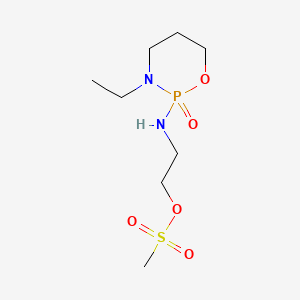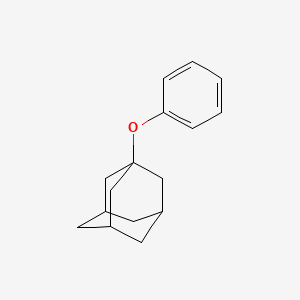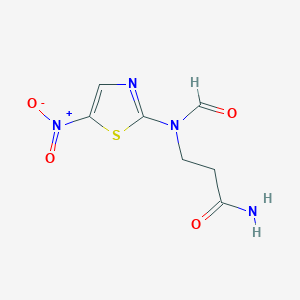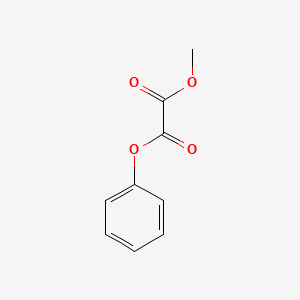![molecular formula C13H22N4O2S B14670476 5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide CAS No. 50355-01-6](/img/structure/B14670476.png)
5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a triazene group attached to a benzene ring, which is further substituted with sulfonamide and methyl groups. Its distinct molecular configuration makes it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide typically involves the reaction of 3,3-diethyl-1-triazene with N,N,2-trimethylbenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected and purified to minimize impurities, and the reaction parameters are closely monitored to maintain optimal conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene sulfonamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in microorganisms . This inhibition disrupts the production of folic acid, leading to the antimicrobial effects of the compound. Additionally, the triazene group may interact with DNA, leading to potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar sulfonamide group.
Ritonavir: An antiretroviral drug that also contains a sulfonamide moiety.
Abafungin: An antifungal drug with a sulfonamide group.
Uniqueness
5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide is unique due to its combination of a triazene group with a sulfonamide-substituted benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
50355-01-6 |
|---|---|
Molekularformel |
C13H22N4O2S |
Molekulargewicht |
298.41 g/mol |
IUPAC-Name |
5-(diethylaminodiazenyl)-N,N,2-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H22N4O2S/c1-6-17(7-2)15-14-12-9-8-11(3)13(10-12)20(18,19)16(4)5/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
DPLQYJFPLMNAPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)N=NC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


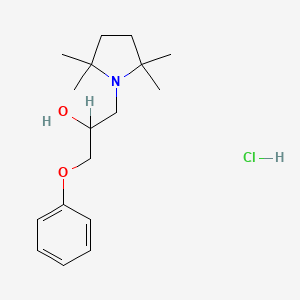
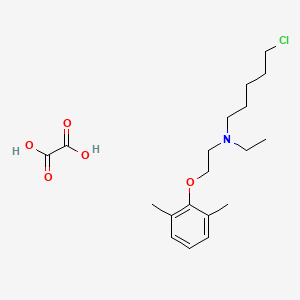


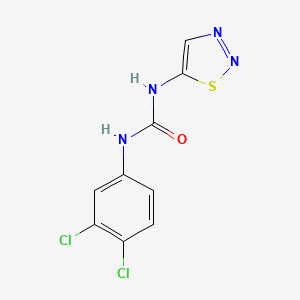
![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
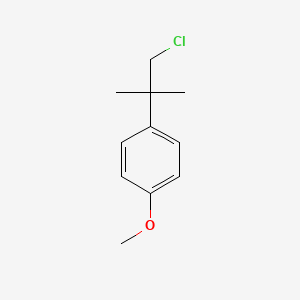
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
